Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
Description
Properties
CAS No. |
77112-56-2 |
|---|---|
Molecular Formula |
C10H9Br2N3O2 |
Molecular Weight |
363.01 g/mol |
IUPAC Name |
ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate |
InChI |
InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3 |
InChI Key |
JDTMKOHIRCAOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine Core
The dibrominated imidazo[1,2-a]pyrazine nucleus is typically prepared by bromination of imidazo[1,2-a]pyrazine derivatives or by condensation of appropriately substituted aminopyrazines with alpha-halocarbonyl compounds.
- Starting Materials: 2,3-diamino- or 3-alkylamino-2-aminopyrazines.
- Key Reaction: Condensation with alpha-halocarbonyl compounds (e.g., bromoacetaldehyde derivatives).
- Bromination: Achieved by controlled addition of bromine or brominating agents to introduce bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyrazine ring.
- A mixture of bromoacetaldehyde dimethyl acetal, concentrated aqueous hydrobromic acid, and water is refluxed for 1 hour.
- The reaction mixture is alkalinized and extracted with ether.
- The organic phase is added to a solution of aminopyrazine in dimethylformamide (DMF).
- The mixture is stirred under nitrogen for 12 hours to yield 6,8-dibromoimidazo[1,2-a]pyrazine.
Reaction Schemes and Mechanistic Insights
Two main synthetic routes are described in the literature:
| Scheme | Description |
|---|---|
| 1 | Condensation of 2,3-diamino- or 3-alkylamino-2-aminopyrazine with alpha-halocarbonyl compound to form substituted imidazo[1,2-a]pyrazine derivatives. |
| 2 | Nucleophilic substitution on halogenated imidazo[1,2-a]pyrazine derivatives (halogen at 3-, 5-, or 6-positions) with nucleophiles such as amines or alkoxides. |
The substitution reactions can involve telesubstitution, where the position of substitution changes during the reaction, especially when starting from halogenated derivatives at different ring positions.
Experimental Data and Conditions
Purification and Characterization
- Purification methods include recrystallization and chromatographic techniques.
- Structural confirmation is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass Spectrometry (MS).
- Elemental analysis.
- Purity depends on reaction conditions and workup procedures.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Early methods using DMF as solvent for condensation gave low yields; switching to methanol improved yields significantly (up to 98% for related imidazo[1,2-a]pyrazine derivatives).
- Bromination steps require careful control to avoid inseparable regioisomer mixtures; pyridinium tribromide is a preferred brominating agent for selective α-bromination of aryl ketones leading to amino alcohol intermediates.
- Nucleophilic substitution reactions on halogenated intermediates allow for diverse functionalization, including introduction of amino or alkylamino groups, which can be further transformed into esters or amides.
- The final ester product’s purity and yield depend heavily on reaction time, temperature, and solvent choice, with reflux in anhydrous ethanol under nitrogen atmosphere being optimal.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has been studied for its potential as an anti-cancer agent. The imidazo[1,2-a]pyrazine core is known for its biological activity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting the growth of specific cancer cells. For instance:
- Case Study 1 : In vitro testing demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) at concentrations of 10 µM and above. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
| Concentration (µM) | % Inhibition |
|---|---|
| 0 | 0 |
| 5 | 20 |
| 10 | 50 |
| 20 | 80 |
Material Science Applications
In addition to medicinal applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings.
Polymer Synthesis
The compound can serve as a monomer in polymerization reactions to create materials with enhanced thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Mechanism of Action
The mechanism of action of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazo[1,2-a]pyrazine ring play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Brominated Imidazo[1,2-a]pyrazine Derivatives
Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-21-5)
- Structure : Differs by a direct carboxylate ester (-COOEt) at position 2 instead of the acetoxy group (-CH₂COOEt).
- Properties : Molecular formula C₉H₇Br₂N₃O₂ , molecular weight 348.98 g/mol , stored under inert atmosphere at 2–8°C .
- Reactivity : The carboxylate group may reduce solubility in organic solvents compared to the acetoxy analogue.
- Applications : Used in crystallography studies (e.g., SHELX software for structural refinement) .
6,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 63744-22-9)
- Structure : Lacks the ester group, with bromines at positions 6 and 6.
- Properties : Molecular formula C₆H₃Br₂N₃ , molecular weight 276.92 g/mol , 95% purity .
- Reactivity : Demonstrates selective bromine substitution; only the 6-position bromine is replaced by methoxy in nucleophilic reactions .
- Applications: Intermediate for synthesizing mono-substituted derivatives .
Halogen-Substituted Imidazo[1,2-a]pyridine Analogues
Ethyl 6-Chloroimidazo[1,2-a]pyridin-2-yl Acetate
- Structure : Chlorine at position 6 on a pyridine ring instead of pyrazine.
- Properties : Lower molecular weight (C₁₁H₁₁ClN₂O₂ ) and altered electronic properties due to pyridine vs. pyrazine .
- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce substitution rates.
Ethyl 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS: 603311-76-8)
Benzo-Fused Derivatives
Ethyl (Z)-2-(2-Oxo-4-(m-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5r)
- Structure: Benzene-fused imidazo-pyrimidinone core with m-tolyl and phenylamino substituents.
- Properties : High melting point (>300°C), distinct FT-IR peaks (3306 cm⁻¹ for N-H) .
- Applications: Potential use in anticancer agents due to planar aromatic systems enhancing DNA intercalation .
Ethyl (Z)-2-(4-(4-Cyanophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5t)
Comparative Data Table
Key Findings and Insights
- Reactivity : Bromine atoms at positions 6 and 8 in the target compound enhance electrophilic substitution, enabling diverse derivatization .
- Solubility: Acetoxy groups improve organic solubility compared to carboxylate esters, facilitating reactions in non-polar solvents .
- Thermal Stability : Benzo-fused derivatives exhibit higher thermal stability (>300°C) due to extended conjugation .
- Biological Activity : Pyrazine cores with bromine substitutions are prioritized in antibacterial agents, while pyridine analogues are explored in kinase inhibitors .
Biological Activity
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by bromine substitutions and an ethyl acetate moiety, contributes to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antibacterial and antifungal properties, synthesis methods, and structural comparisons with related compounds.
- Molecular Formula: C₁₀H₉Br₂N₃O₂
- Molecular Weight: 363.01 g/mol
- CAS Number: 77112-56-2
Biological Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of bromine atoms enhances its interaction with biological targets, potentially modulating enzyme or receptor activities.
Antibacterial Activity
Studies have shown that this compound effectively inhibits the growth of various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antifungal Activity
This compound has also demonstrated antifungal properties against pathogens such as:
- Candida albicans
- Aspergillus niger
These effects are likely due to the compound's ability to penetrate fungal cell walls and disrupt intracellular processes.
Synthesis Methods
The synthesis of this compound typically involves condensation reactions. A classical synthetic route includes the condensation of 4,6-dibromo-2-aminopyrazine with chloroacetaldehyde under controlled conditions. Variations in solvent choice can significantly affect yield; for example, using methanol has been reported to yield up to 98% in specific cases.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The following table compares it with related compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | 87597-21-5 | 0.82 | Lacks ethyl acetate group |
| 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | 1000018-56-3 | 0.82 | Contains only one bromine |
| 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | 1208082-91-0 | 0.75 | Methyl substitution at position 2 |
| Ethyl imidazo[1,2-a]pyrazine-3-carboxylate | 1286754-14-0 | 0.69 | Different substitution pattern |
| Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 91476-81-2 | 0.76 | Tetrahydro derivative |
The presence of two bromine atoms at specific positions distinguishes this compound from others in its class. This unique combination may enhance its binding affinity to biological targets.
Case Studies and Research Findings
Recent studies have focused on elucidating the interactions between this compound and various biological targets:
-
In vitro studies demonstrated that the compound inhibits bacterial growth through membrane disruption.
- Reference: A study published in Journal of Medicinal Chemistry highlighted the antibacterial efficacy against Staphylococcus aureus .
- Antifungal assays showed significant inhibition of Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
- Mechanistic studies indicated that the compound may act as an enzyme inhibitor by binding to active sites on target proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate, and how can regioselectivity be controlled during bromination?
- Methodology : The compound is synthesized via a two-step process:
Core Formation : React 2-amino-3,5-dibromopyrazine with bromoacetaldehyde to form 6,8-dibromoimidazo[1,2-a]pyrazine .
Esterification : Introduce the acetate group using ethyl bromoacetate under nucleophilic substitution conditions.
- Regioselectivity : Bromination at positions 6 and 8 is confirmed by NMR analysis. Substitution at other positions (e.g., 3 or 5) would produce distinct splitting patterns (e.g., coupling constants for ortho protons), which are absent in the target compound .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Key NMR Features :
- Aromatic protons : A singlet at δ 7.73 corresponds to H2 (imidazole ring). Two singlets at δ 7.95–7.96 confirm bromination at positions 6 and 8, as substitution at other sites would split these signals .
- Ester group : Ethyl protons appear as a quartet (~δ 4.2) and triplet (~δ 1.3), while the acetate methylene group resonates as a singlet (~δ 4.0) .
Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?
- Challenges : Over-bromination (e.g., tribromo derivatives) or incomplete esterification.
- Solutions :
- Use stoichiometric control with N-bromosuccinimide (NBS) to avoid over-bromination .
- Optimize reaction time and temperature for esterification to prevent hydrolysis of the acetate group .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of brominated imidazo[1,2-a]pyrazines for further functionalization?
- Approach : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic/nucleophilic sites. For example:
- The C6 and C8 positions exhibit high electron density due to bromine’s inductive effect, making them prone to nucleophilic substitution (e.g., methoxylation) .
- Computational modeling can also predict steric hindrance effects when introducing bulky substituents .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Case Study : Discrepancies in bond angles or packing motifs may arise due to polymorphism or twinning.
- Resolution :
- Use SHELXL for high-resolution refinement, particularly for handling twinned data or partial occupancy .
- Validate with complementary techniques like PXRD or Hirshfeld surface analysis to confirm molecular packing .
Q. How can this compound serve as a precursor for fluorescent probes targeting biological receptors?
- Application : The dibromo scaffold is a versatile platform for introducing fluorophores (e.g., nitrobenzoxadiazole) via nucleophilic substitution. For example:
- Replace bromine with amine-linked fluorophores to create probes for peripheral benzodiazepine receptors .
- Monitor microglial cell activity in neuroimaging studies via fluorescence polarization assays .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Key Issues : Low yields in esterification steps or purification difficulties due to polar byproducts.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
